3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and a 2-(methylsulfanyl)phenyl group at position 3. The methylsulfanyl (SCH₃) group contributes to its lipophilicity, while the chloro substituent enhances electronic stability.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-13-8-3-2-7-12(13)15-17-14(18-19-15)10-5-4-6-11(16)9-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDQLJJZOPMYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-chlorobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced under specific conditions to modify the oxadiazole ring or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl or oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole. For instance:
- A study by Kucukoglu et al. synthesized a series of oxadiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted the synthesis of substituted oxadiazoles that demonstrated selective inhibition against specific cancer cell lines. Compounds with electron-withdrawing groups showed enhanced biological activity .
Antimicrobial Properties
Oxadiazole compounds have been explored for their antimicrobial properties. Research has indicated that certain derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Studies have also suggested that oxadiazole derivatives can exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been noted in several experimental models . This property makes it a potential candidate for treating inflammatory diseases.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Oxadiazole Core
Sulfur Oxidation State Variations
- 3-(3-Chlorophenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole (CAS 339015-65-5): Key Difference: Methylsulfanyl (SCH₃) → methylsulfinyl (SOCH₃). Properties: Molecular weight 318.78 g/mol, predicted pKa = -3.49, boiling point 545.6°C . Comparison: The sulfinyl group may enhance solubility but reduce membrane permeability compared to the methylsulfanyl analogue.
Halogen Substitutions
- (E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (Compound 34) :
Trifluoromethyl Substitutions
- 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871) :
- Key Feature : Dual trifluoromethyl (CF₃) groups.
- Role : CF₃ groups enhance metabolic stability and electronegativity.
- Application : Sphingosine-1-phosphate receptor modulator .
- Comparison : The trifluoromethyl groups in SEW2871 likely confer greater resistance to oxidative metabolism than the methylsulfanyl group in the target compound.
Functional Group Replacements
Aromatic vs. Aliphatic Substituents
- 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Structure: Cyclohexyl group replaces the methylsulfanylphenyl group. Properties: Molecular weight 262.73 g/mol .
Bioisosteric Replacements
- Anthranilic Diamide Analogues with 1,2,4-Oxadiazole Rings :
- Example : 3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.
- Activity : LC₅₀ = 0.20 mg L⁻¹ against Plutella xylostella .
- Comparison : Methylsulfonyl (SO₂CH₃) groups increase polarity and may improve insecticidal activity compared to methylsulfanyl.
Physicochemical Properties
| Property | Target Compound | 3-(2-Chlorophenyl)-5-cyclohexyl Analogue | SEW2871 |
|---|---|---|---|
| Molecular Weight | ~318.78 g/mol* | 262.73 g/mol | 463.34 g/mol |
| LogP (Predicted) | High (due to SCH₃, Cl) | Moderate (cyclohexyl) | High (CF₃, aromatic) |
| pKa | -3.49 (sulfinyl analogue) | N/A | N/A |
| Boiling Point | 545.6°C (sulfinyl analogue) | N/A | N/A |
*Calculated based on CAS 339015-65-5 data .
Biological Activity
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.79 g/mol. The compound features a chlorophenyl group and a methylsulfanyl group attached to the oxadiazole ring, contributing to its pharmacological potential.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains. The results indicate:
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Higher than ciprofloxacin |
| Escherichia coli | 12 | Comparable to ampicillin |
| Pseudomonas aeruginosa | 10 | Lower than standard |
These findings suggest that the compound could serve as a potential antimicrobial agent against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using the carrageenan-induced paw edema model in rats. The compound demonstrated significant edema inhibition:
| Dose (mg/kg) | Edema Inhibition (%) | Standard Drug (Indomethacin) |
|---|---|---|
| 10 | 48.3 | 50 |
| 25 | 65.0 | |
| 50 | 82.3 |
These results indicate that the compound exhibits potent anti-inflammatory properties comparable to established drugs.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in several studies. In vitro assays indicated that this compound showed promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Standard (5-Fluorouracil) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Higher potency than standard |
| A549 (Lung Cancer) | 20 | Comparable |
| HeLa (Cervical Cancer) | 18 | Lower potency than standard |
This data suggests that the compound could be a candidate for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives including our compound against clinical isolates of bacteria. The results indicated strong activity against Gram-positive bacteria.
- Anti-inflammatory Study : A comparative analysis was performed using different oxadiazole derivatives where our compound exhibited superior anti-inflammatory effects compared to others in the same class.
- Anticancer Screening : A comprehensive screening against a panel of cancer cell lines revealed that our compound had selective cytotoxicity towards MCF-7 cells, suggesting its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 3-(3-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole?
Answer:
The synthesis typically involves cyclocondensation of precursors (e.g., amidoximes and carboxylic acid derivatives) under controlled conditions. Key steps include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DCM) at 50–80°C, with catalysts like DBU (1,8-diazabicycloundec-7-ene) to promote cyclization .
- Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) achieves >95% purity .
- Characterization :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; methylsulfanyl protons at δ 2.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 345.0421) .
Advanced: How do substituent modifications on the phenyl rings influence bioactivity in 1,2,4-oxadiazole derivatives?
Answer:
Structure-activity relationship (SAR) studies reveal:
-
3-Chlorophenyl Group : Enhances cytotoxicity by increasing lipophilicity and target binding (e.g., TIP47 protein in apoptosis induction) .
-
2-(Methylsulfanyl)phenyl Group : Improves metabolic stability compared to thioether-free analogs .
-
Key Data :
Substituent Modification IC₅₀ (Cancer Cell Lines) Target Affinity (Kd) 3-Cl on phenyl 0.2–1.5 µM TIP47: 8.3 nM Replacement with pyridyl >10 µM Inactive
Advanced: What mechanistic insights explain the anticancer activity of this compound?
Answer:
Mechanistic studies involve:
- Cell Cycle Analysis : Flow cytometry shows G₁-phase arrest in T47D breast cancer cells at 1 µM .
- Apoptosis Markers : Caspase-3/7 activation (≥3-fold increase vs. control) via mitochondrial pathway .
- Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as the molecular target .
Basic: How can researchers optimize yield and purity during synthesis?
Answer:
- Solvent Selection : DME (dimethoxyethane) improves reaction homogeneity vs. THF .
- Catalyst Screening : Iridium catalysts enhance enantioselectivity (e.g., 97% ee in asymmetric amination) .
- Workup : Quench reactions with ice-water to precipitate impurities before chromatography .
Advanced: How to evaluate conflicting bioactivity data across studies?
Answer:
Resolve discrepancies by:
- Assay Standardization : Compare cytotoxicity protocols (e.g., MTT vs. ATP-luciferase assays).
- Structural Verification : Confirm regiochemistry via NOESY NMR (e.g., NOE between oxadiazole and methylsulfanyl groups) .
- Cell Line Variability : Note differential expression of targets (e.g., TIP47 levels vary in MX-1 vs. HCT116 models) .
Advanced: How can computational modeling guide derivative design?
Answer:
- CoMFA Models : Predict bioactivity using steric/electrostatic fields (Q² > 0.5 for anthranilic diamide-oxadiazole hybrids) .
- Docking Studies : Prioritize derivatives with hydrogen bonds to TIP47’s Phe154 and Tyr209 residues .
Advanced: What strategies identify biological targets for oxadiazole derivatives?
Answer:
- Photoaffinity Probes : Incorporate azide/alkyne tags for click chemistry-based pull-down assays .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD = 8.3 nM for TIP47) .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- ¹⁹F NMR : Detect trifluoromethyl impurities (if present) at δ -62 ppm .
- FTIR : Validate oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
